9-(Chloromethyl)anthracene
Overview
Description
9-(Chloromethyl)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C15H11Cl and its molecular weight is 226.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241165. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescence Applications
9-Methyl-10-(chloromethyl)anthracene, a derivative of 9-(Chloromethyl)anthracene, exhibits a transformative property when exposed to certain solvents. Specifically, it transforms into 9-methyl-10-(ethoxymethyl)anthracene in ethanol, which displays strong fluorescence. This property is significant for its potential applications in fluorescence studies and solvent effects investigations, as it demonstrates a notable shift in fluorescence efficiency upon solvent interaction (Tanaka & Ōsugi, 1975).
Synthetic Chemistry
This compound plays a pivotal role in synthetic chemistry, particularly in the synthesis of organic compounds like lepidopterene. A notable achievement is its use in an efficient synthesis process of lepidopterene, highlighting the radical nature of the synthesis process. This implies its potential in radical-based synthesis techniques and the production of various anthracene derivatives (Fernández, Gude, & Lorente, 2001).
High-Performance Liquid Chromatography (HPLC)
The compound's utility extends to analytical chemistry, where 9-chloromethyl anthracene serves as a fluorescent derivatization reagent. It's used for the analysis of carboxylic acids in food samples and the environment, showcasing its relevance in sensitive, high-performance liquid chromatography methods with fluorescence detection (Xie, Yu, Yu, & Deng, 2012).
Polymer Science
In the realm of polymer science, 9,10-bis-(chloromethyl) anthracene, closely related to this compound, is used to study the crosslinking of linear polystyrene. This application is vital for understanding the formation and structural dynamics of network polymers at a molecular level, demonstrating its significance in advanced material science (KrakovyakMark et al., 1984).
Photochemistry
This compound's derivative, 9-(Phenoxymethyl)anthracene, has been studied for its photochemical properties. Under high-intensity laser-jet photolysis, this compound exhibits multiple-photon chemistry, indicating its potential in advanced photochemical applications and the study of radical intermediates and photoinduced electron transfer processes (Adam et al., 1997).
Mechanism of Action
Target of Action
9-(Chloromethyl)anthracene is primarily used as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols . These compounds are the primary targets of this compound. They play a crucial role in various biochemical reactions, serving as intermediates and reactants.
Mode of Action
The compound interacts with its targets by acting as a derivatizing agent for carboxylic acids . It forms esters with carboxylic acids, which results in enhanced UV and fluorescence detection in High-Performance Liquid Chromatography (HPLC) .
Result of Action
The primary result of the action of this compound is the formation of esters with carboxylic acids . These esters have enhanced UV and fluorescence detection properties in HPLC . This allows for more effective analysis and detection of these compounds in various applications.
Safety and Hazards
9-(Chloromethyl)anthracene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be used as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Molecular Mechanism
It is known to react with carboxylic acids to form esters, enhancing UV and fluorescence detection in high-performance liquid chromatography (HPLC)
Properties
IUPAC Name |
9-(chloromethyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVRSXXPGXRVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179220 | |
Record name | 9-Chloromethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24463-19-2 | |
Record name | 9-(Chloromethyl)anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24463-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Chloromethylanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24463-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Chloromethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(chloromethyl)anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-(Chloromethyl)anthracene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4ZDD4KUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 9-(chloromethyl)anthracene in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its reactivity primarily stems from the chlorine atom in its structure. This chlorine atom can readily undergo nucleophilic substitution reactions, making it an excellent alkylating agent.
Q2: How is this compound utilized in analytical chemistry?
A2: this compound is employed as a derivatizing agent in analytical techniques like HPLC (High-Performance Liquid Chromatography). []
Q3: Can you elaborate on the fluorescence properties of this compound derivatives and their significance?
A3: this compound itself exhibits fluorescence, but its derivatives often display enhanced or modified fluorescent properties. This modification arises from the influence of the substituent attached to the chloromethyl group on the anthracene ring. []
Q4: Are there any studies exploring the relationship between the structure of this compound derivatives and their fluorescence?
A4: Yes, investigations into the structure-property relationships of this compound derivatives have revealed a connection between the molecule's structure and its fluorescence intensity. []
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